![molecular formula C12H11N3O B2831968 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1267438-94-7](/img/structure/B2831968.png)
5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the CAS Number: 1267438-94-7 . It has a molecular weight of 213.24 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3O/c16-8-11-12(9-6-7-9)15(14-13-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . The compound’s molecular weight is 213.24 .Scientific Research Applications
Antimicrobial Agents and Molecular Docking Studies
A study by Bhat et al. (2016) focused on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds were synthesized via a Vilsmeier–Haack reaction approach and exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The antibacterial results were further supported by in silico molecular docking studies, indicating potential as E. coli MurB enzyme inhibitors (Bhat et al., 2016).
Synthesis Methodologies
Palka et al. (2014) reported on the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines via a microwave-assisted treatment, showcasing a one-pot multicomponent procedure that emphasizes the versatility in the chemical modification and synthesis of complex molecules involving the core structure similar to "5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde" (Palka et al., 2014).
Fluorescence Studies
Wrona-Piotrowicz et al. (2022) explored the synthesis of highly fluorescent dyes containing a pyrazolylpyrene chromophore, derived from a similar triazole-aldehyde structure. These compounds exhibited bright fluorescence in solution and potential for sensing strongly acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).
Cyclopropenylidene Organocatalysts
A study by Connon (2014) introduced cyclopropenylidene carbenes as efficient catalysts for intermolecular Stetter reactions, offering insights into novel catalytic applications that could potentially involve structures similar to "this compound" (Connon, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264) .
properties
IUPAC Name |
5-cyclopropyl-1-phenyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-8-11-12(9-6-7-9)15(14-13-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINPCOVPHRPCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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